molecular formula C11H12N2O2 B8451647 6-(4-Hydroxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

6-(4-Hydroxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B8451647
M. Wt: 204.22 g/mol
InChI Key: UENUKLJEZNFGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Hydroxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a chemical compound that belongs to the class of dihydropyridazinones This compound features a hydroxyphenyl group and a methyl group attached to a dihydropyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hydroxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with methylhydrazine, followed by cyclization to form the dihydropyridazinone ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Hydroxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The dihydropyridazinone ring can be reduced to form tetrahydropyridazinone derivatives.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation over platinum or palladium catalysts can be used for reduction reactions.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydropyridazinone derivatives.

    Substitution: Ethers or esters of the hydroxyphenyl group.

Scientific Research Applications

6-(4-Hydroxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Hydroxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenyl derivatives: Compounds such as 4-hydroxyphenylacetic acid and 4-hydroxyphenylpyruvic acid share the hydroxyphenyl group.

    Dihydropyridazinone derivatives: Compounds like 4,5-dihydropyridazin-3(2H)-one and its methyl-substituted analogs are structurally similar.

Uniqueness

6-(4-Hydroxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is unique due to the specific combination of the hydroxyphenyl group and the dihydropyridazinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C11H12N2O2/c1-7-6-10(15)12-13-11(7)8-2-4-9(14)5-3-8/h2-5,7,14H,6H2,1H3,(H,12,15)

InChI Key

UENUKLJEZNFGQU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 25 ml round-bottomed flask equipped with a stir bar and reflux condenser was charged with 0.10 g (0.49 mmol) of (-)-enriched-4,5-dihydro-6-(4'-hydroxyphenyl)-5-methyl-3(2H-pyridazinone (45% ee by chiral HPLC), 0.45 g (0.24 mmol) of p-toluenesulfonic acid monohydrate and methanol (15 ml). The solution was stirred under an atmosphere of nitrogen at reflux and epimerization of C-5 ° f the starting material was monitored by chiral HPLC (Cyclobond I, 75% pH 7 NaOH/KH2PO4 buffer, 25% methanol, 0.5 ml/min, lamba=280 nm). After 24 hrs, the starting material was nearly racemized. The solution was poured into water (30 ml) and extracted with EtOAc (3x35 ml). The combined EtOAc extracts were washed with saturated aqueous sodium chloride (50 ml), dried over anhydrous magnesium sulfate (5 g), filtered and concentrated in vacuo to provide 0.08 g (80%) of (±)-4,5-dihydro-6-(4'-hydroxyphenyl)-5-methyl-3(2H)-pyridazinone, m.p. 268°-273° C.; [α]D -9.8° (c 0.24, methanol); 2.5% optical purity.
[Compound]
Name
(-)-enriched-4,5-dihydro-6-(4'-hydroxyphenyl)-5-methyl
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0.45 g
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reactant
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15 mL
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reactant
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NaOH KH2PO4
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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30 mL
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Synthesis routes and methods II

Procedure details

A 1 1 three-necked round-bottomed flask equipped with a condenser connected to a gas inlet, a glass rod air driven stirrer and a thermometer was charged with 63.8 g, (306 mmol) of (±)-3-(4'-hydroxybenzoyl)-3-methylpropanoic acid from Example H and 2-propanol (400 ml) at 40° C. The solution was placed under an atmosphere of nitrogen and heated to 65° C. Then hydrazine monohydrate (45 ml, 2.2 mol) was added dropwise over 10 min. The reaction mixture was heated to 80-81° C. (reflux), stirred for 1 hour then slowly cooled to 3° C. over 1 hour with gentle stirring. The formed precipitate was collected by suction filtration, triturated in a 1 L beaker with deionized water (300 ml) at 23° C. for 2 hrs and collected by suction filtration. The solids were dried to constant weight in an air oven (90° C.) to provide 51.9 g (83.5%) of pure (±)-4,5-dihydro-6-(4'-hydroxyphenyl)-5-methyl-3(2H)-pyridazinone, m.p. 268°-273° C.
Quantity
306 mmol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
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45 mL
Type
reactant
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